molecular formula C13H22Si B13688404 [3-(tert-Butyl)phenyl]trimethylsilane

[3-(tert-Butyl)phenyl]trimethylsilane

Cat. No.: B13688404
M. Wt: 206.40 g/mol
InChI Key: XYBUMZLZPBLMFB-UHFFFAOYSA-N
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Description

[3-(tert-Butyl)phenyl]trimethylsilane is an organosilicon compound with the molecular formula C13H22Si. It is a derivative of phenyltrimethylsilane, where a tert-butyl group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(tert-Butyl)phenyl]trimethylsilane typically involves the reaction of 3-(tert-butyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:

3-(tert-Butyl)phenylmagnesium bromide+TrimethylchlorosilaneThis compound+MgBrCl\text{3-(tert-Butyl)phenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 3-(tert-Butyl)phenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(tert-Butyl)phenyl]trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenol derivatives.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring may yield phenol derivatives, while substitution reactions can produce various functionalized silanes.

Scientific Research Applications

[3-(tert-Butyl)phenyl]trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(tert-Butyl)phenyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethylsilane: Lacks the tert-butyl group, making it less sterically hindered.

    [4-(tert-Butyl)phenyl]trimethylsilane: Similar structure but with the tert-butyl group at the para position.

    [2-(tert-Butyl)phenyl]trimethylsilane: Similar structure but with the tert-butyl group at the ortho position.

Uniqueness

[3-(tert-Butyl)phenyl]trimethylsilane is unique due to the specific positioning of the tert-butyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C13H22Si

Molecular Weight

206.40 g/mol

IUPAC Name

(3-tert-butylphenyl)-trimethylsilane

InChI

InChI=1S/C13H22Si/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3

InChI Key

XYBUMZLZPBLMFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

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